1-cyclohexyl-4-(propylsulfonyl)piperazine
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Overview
Description
1-Cyclohexyl-4-(propylsulfonyl)piperazine is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a cyclohexyl group and a propylsulfonyl group attached to the piperazine ring, making it a unique and valuable compound in various fields of research and industry.
Preparation Methods
The synthesis of 1-cyclohexyl-4-(propylsulfonyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, leading to the formation of the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-4-(propylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways The cyclohexyl and propylsulfonyl groups play a crucial role in its binding affinity and activity The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects
Comparison with Similar Compounds
1-Cyclohexyl-4-(propylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-Cyclohexylpiperazine: A simpler derivative without the propylsulfonyl group, used as a precursor for other compounds.
1-Cycloheptyl-4-(propylsulfonyl)piperazine: A similar compound with a heptyl group instead of a cyclohexyl group, which may exhibit different chemical and biological properties.
1-Cyclohexyl-4-(methylsulfonyl)piperazine: A derivative with a methylsulfonyl group, used in various research applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclohexyl-4-propylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-2-12-18(16,17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h13H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBCBWVPMKTBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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